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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Axl-IN-18 and Gilteritinib, focusing on their

performance as inhibitors of the Axl receptor tyrosine kinase. Axl is a critical mediator of cell

survival, proliferation, and therapy resistance, making it a compelling target in oncology

research.[1][2][3][4][5] This document synthesizes available preclinical data to facilitate

informed decisions in experimental design and drug development.

Overview and Mechanism of Action
Gilteritinib (ASP2215) is an ATP-competitive, dual tyrosine kinase inhibitor that potently targets

both FMS-like tyrosine kinase 3 (FLT3) and Axl.[6][7][8] It is classified as a Type I inhibitor and

has demonstrated efficacy in preclinical models of FLT3-mutated Acute Myeloid Leukemia

(AML).[6] Its dual activity is significant as Axl overexpression is implicated in resistance to FLT3

inhibitors.[9]

Axl-IN-18 is a pyrimidine-based compound developed as a small molecule inhibitor of Axl

kinase. While detailed public data on Axl-IN-18 is less extensive than for the clinically

approved Gilteritinib, compounds from similar pyrimidine series have been shown to potently

inhibit Axl in biochemical assays.[10] The primary focus of such compounds is often on

achieving high selectivity for Axl to minimize off-target effects.
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The efficacy and potential side effects of a kinase inhibitor are largely determined by its

selectivity profile. Gilteritinib has been extensively profiled against a broad panel of kinases,

showing high potency against FLT3 and Axl.

Kinase Target Gilteritinib IC50 (nM) Axl-IN-18 IC50 (nM)

Axl 0.73[6][7] - 41[11][12] Data Not Publicly Available

FLT3 0.29[6][7] Data Not Publicly Available

c-KIT 102[11] - 230[6][7] Data Not Publicly Available

LTK 0.35[7] Data Not Publicly Available

ALK 1.2[7] Data Not Publicly Available

Note: IC50 values for

Gilteritinib can vary between

studies and assay conditions.

Gilteritinib's potent inhibition of both FLT3 and Axl makes it a dual inhibitor, whereas inhibitors

like Axl-IN-18 are generally designed for higher selectivity towards Axl to serve as more

specific research tools or therapeutic agents where only Axl inhibition is desired.

Axl Signaling Pathway
Activation of Axl by its ligand, Gas6 (Growth arrest-specific 6), triggers homodimerization and

autophosphorylation of the receptor.[13][14] This initiates several downstream signaling

cascades critical for cell function and tumorigenesis, including the PI3K/Akt, MAPK/ERK, and

JAK/STAT pathways.[3][15][16][17] These pathways collectively promote cell survival,

proliferation, migration, and immune evasion.[17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://synapse.patsnap.com/article/what-are-axl-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC10273696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10273696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613053/
https://www.medchemexpress.com/DataSheet/Gilteritinib.html
https://aacrjournals.org/clincancerres/article/27/21/6012/671745/Dual-Inhibition-of-FLT3-and-AXL-by-Gilteritinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234222/
https://www.mayflowerbio.com/product~137750
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957976/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01273
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.756225/full
https://www.mdpi.com/2073-4409/13/4/361
https://aacrjournals.org/cancerres/article/85/14/2561/763440/AXL-Tyrosine-Kinases-A-Growing-Isoform-Family-That
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.811247/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.811247/full
https://www.benchchem.com/product/b12367018#axl-in-18-versus-gilteritinib-for-axl-inhibition
https://www.benchchem.com/product/b12367018#axl-in-18-versus-gilteritinib-for-axl-inhibition
https://www.benchchem.com/product/b12367018#axl-in-18-versus-gilteritinib-for-axl-inhibition
https://www.benchchem.com/product/b12367018#axl-in-18-versus-gilteritinib-for-axl-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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